molecular formula C7H5Cl2F B1612304 1-Chloro-3-(chloromethyl)-2-fluorobenzene CAS No. 876384-47-3

1-Chloro-3-(chloromethyl)-2-fluorobenzene

Cat. No. B1612304
CAS RN: 876384-47-3
M. Wt: 179.02 g/mol
InChI Key: YLTYCUOGVPKILN-UHFFFAOYSA-N
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Description

“1-Chloro-3-(chloromethyl)-2-fluorobenzene” is a chemical compound with the molecular formula C7H6Cl2. It is also known by other names such as “m-Chlorobenzyl chloride”, “M,α-dichlorotoluene”, “3-Chlorobenzyl chloride”, “m-Chlorbenzyl chloride”, “α,m-Dichlorotoluene”, and "α,3-dichlorotoluene" .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using specific software that can interpret 2D Mol files or computed 3D SD files . The compound has a molecular weight of 161.029 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 161.029 and a molecular formula of C7H6Cl2 .

Scientific Research Applications

Organometallic Chemistry and Catalysis

1-Chloro-3-(chloromethyl)-2-fluorobenzene's derivatives are increasingly recognized for their role in organometallic chemistry, especially in transition-metal-based catalysis. The presence of fluorine substituents alters the electronic properties of these compounds, making them weakly coordinating solvents or easily displaced ligands. This attribute is advantageous for creating well-defined complexes with transition metals, facilitating studies on binding strength and catalytic reactions involving C-H and C-F bond activation. Such applications are crucial for advancing organic synthesis methodologies, including the development of new catalytic processes (Pike, Crimmin, & Chaplin, 2017).

Spectroscopic Analysis

The compound and its related fluorobenzenes have been subjects of extensive spectroscopic studies to understand their physical and chemical properties better. For instance, the microwave spectrum, quadrupole coupling constant tensors, and dipole moments of related chloro-fluorobenzenes have been investigated, providing insights into their molecular structures and electronic configurations. Such studies are pivotal for designing materials with specific electronic or photonic properties (Onda et al., 1994).

Chemical Synthesis and Reaction Mechanisms

Research has also delved into the reaction mechanisms involving this compound derivatives, exploring their behavior in aromatic nucleophilic substitution reactions and the influence of solvent effects. These studies shed light on the kinetics and preferential solvation effects, which are crucial for optimizing synthetic routes in organic chemistry. Understanding these mechanisms aids in the development of more efficient and selective synthesis strategies, potentially leading to the discovery of new pharmaceuticals or materials (Alarcón-Espósito et al., 2015).

Advanced Material Applications

Additionally, derivatives of this compound find applications in the preparation of advanced materials, such as ion exchange membranes. These membranes are fundamental in various electrochemical applications, including fuel cells and electrolysis processes. The chemical stability and electrochemical properties of materials derived from such chloro-fluorobenzenes are essential for enhancing the efficiency and durability of these technologies (Tanaka, 2015).

properties

IUPAC Name

1-chloro-3-(chloromethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTYCUOGVPKILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608491
Record name 1-Chloro-3-(chloromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876384-47-3
Record name 1-Chloro-3-(chloromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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